molecular formula C10H22O2<br>C4H9OC2H4OC4H9<br>C10H22O2 B091498 Ethylene glycol dibutyl ether CAS No. 112-48-1

Ethylene glycol dibutyl ether

Cat. No.: B091498
CAS No.: 112-48-1
M. Wt: 174.28 g/mol
InChI Key: GDXHBFHOEYVPED-UHFFFAOYSA-N
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Description

It is a member of the glycol ethers family, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . This compound is known for its good solvent properties and is used in various industrial applications.

Preparation Methods

Ethylene glycol dibutyl ether is typically synthesized through the etherification of ethylene glycol with butanol. The reaction involves the use of an acid catalyst to facilitate the formation of the ether bond between ethylene glycol and butanol . The reaction conditions generally include heating the reactants to a temperature that promotes the etherification process while maintaining an inert atmosphere to prevent oxidation.

In industrial production, the process is scaled up, and the reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Ethylene glycol dibutyl ether undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and strong acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Ethylene glycol dibutyl ether has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Ethylene glycol dibutyl ether is part of the glycol ethers family, which includes compounds like ethylene glycol monomethyl ether, ethylene glycol monoethyl ether, and ethylene glycol monobutyl ether . Compared to these compounds, this compound has a higher boiling point and lower volatility, making it suitable for applications requiring high-temperature stability.

Similar Compounds

This compound’s unique combination of high boiling point, good solvent properties, and low volatility makes it particularly valuable in industrial applications where these properties are essential.

Properties

IUPAC Name

1-(2-butoxyethoxy)butane
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InChI

InChI=1S/C10H22O2/c1-3-5-7-11-9-10-12-8-6-4-2/h3-10H2,1-2H3
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InChI Key

GDXHBFHOEYVPED-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCCOCCCC
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Molecular Formula

C10H22O2, Array
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Related CAS

31885-97-9
Record name Poly(oxy-1,2-ethanediyl), α-butyl-ω-butoxy-
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DSSTOX Substance ID

DTXSID5074268
Record name Ethylene glycol dibutyl ether
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Molecular Weight

174.28 g/mol
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Physical Description

Ethylene glycol dibutyl ether is a colorless liquid. (USCG, 1999), Almost colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

399 °F at 760 mmHg (USCG, 1999), 203.3 °C, 203 °C
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Flash Point

185 °F (USCG, 1999), 185 °F (open cup), 185 °F (85 °C) (CLOSED CUP), 85 °C o.c.
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Solubility

In water, 2.0X10+3 mg/L at 20 °C, Solubility in water: poor
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Density

0.8 (USCG, 1999) - Less dense than water; will float, 0.8319 at 25 °C/25 °C, Bulk density: 7.0 lb/gal at 20 °C ... combustible, Relative density (water = 1): 0.8
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Vapor Density

Relative vapor density (air = 1): 6
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Vapor Pressure

0.09 [mmHg], VP: 0.12 mm Hg at 25 °C. 0.016% in saturated air at 25 °C; 1 ppm = 7.13 mg/cu m and 1 mg/L = 140 ppm at 25 °C, 760 mm Hg, 9.0X10-2 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 12
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Color/Form

Almost colorless liquid

CAS No.

112-48-1
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Record name Glycol dibutyl ether
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Melting Point

-69.1 °C, -69 °C
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Synthesis routes and methods

Procedure details

The mixture consisting of 50 g (0.431 moles) of 2-propyl-1,3-dioxolane and 250 g of ethylene glycol is hydrogenolyzed in a mechanically agitated autoclave of 1-liter capacity, in the presence of 9 mg of hydroquinone, 5 g of palladium catalyst deposited on carbon at a rate of 5% of palladium by weight and of 210 mg of concentrated phosphoric acid. After 3 hours at a temperature of 170° C. under a hydrogen pressure kept constant at 30 bars, the degree of conversion of the 2-propyl dioxolane reaches 98.2%; 46.1 g (0.390 moles) of 2-butoxy-1-ethanol are produced besides 2.35 g (0.0135 moles) of 1,2-dibutoxy ethane and 0.31 g (0.004 moles) of normal butanol.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
reactant
Reaction Step Three
Quantity
210 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
250 g
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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